molecular formula C12H17N B2875370 (R)-2-Benzylpiperidine CAS No. 203452-46-4

(R)-2-Benzylpiperidine

Cat. No.: B2875370
CAS No.: 203452-46-4
M. Wt: 175.275
InChI Key: ITXCORRITGNIHP-GFCCVEGCSA-N
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Description

®-2-Benzylpiperidine is a chiral organic compound that belongs to the class of piperidines It is characterized by the presence of a benzyl group attached to the second carbon of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Benzylpiperidine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring.

    Benzylation: The piperidine ring is then subjected to benzylation, where a benzyl group is introduced at the second carbon position. This can be achieved through various methods, including the use of benzyl halides in the presence of a base.

    Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques are employed. This may involve the use of chiral catalysts or chiral auxiliaries to selectively produce the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-2-Benzylpiperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-Benzylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ®-2-Benzylpiperidine to its corresponding amine derivatives.

    Substitution: The benzyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions include benzyl-substituted piperidines, ketones, aldehydes, and amine derivatives.

Scientific Research Applications

®-2-Benzylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: ®-2-Benzylpiperidine is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ®-2-Benzylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Benzylpiperidine: The enantiomer of ®-2-Benzylpiperidine, with similar chemical properties but different biological activity.

    N-Benzylpiperidine: A related compound with the benzyl group attached to the nitrogen atom of the piperidine ring.

    2-Phenylpiperidine: A compound with a phenyl group instead of a benzyl group attached to the second carbon of the piperidine ring.

Uniqueness

®-2-Benzylpiperidine is unique due to its specific chiral configuration, which imparts distinct biological activity and chemical reactivity compared to its enantiomer and other similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-2-benzylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-3,6-7,12-13H,4-5,8-10H2/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXCORRITGNIHP-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203452-46-4
Record name 2-Benzylpiperidine, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGN6TR76QF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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